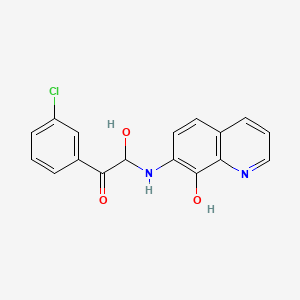
3'-Chloro-2-hydroxy-2-((8-hydroxy-7-quinolyl)amino)acetophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ACETOPHENONE,3-CHLORO-2-HYDROXY-2-((8-HYDROXY-7-QUINOLYL)AMINO)- is a complex organic compound that features a quinoline moiety and a chlorinated acetophenone structure
Preparation Methods
The synthesis of ACETOPHENONE,3-CHLORO-2-HYDROXY-2-((8-HYDROXY-7-QUINOLYL)AMINO)- typically involves multi-step organic reactions. One common method includes the reaction of aryl triflates with a mixture of tetramethyltin (SnMe4), palladium(0) (Pd(0)), and carbon monoxide (CO) in the presence of triethylamine (Et3N) in dimethylformamide (DMF) at 60°C . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
ACETOPHENONE,3-CHLORO-2-HYDROXY-2-((8-HYDROXY-7-QUINOLYL)AMINO)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Scientific Research Applications
This compound has several applications in scientific research:
Industry: Used in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ACETOPHENONE,3-CHLORO-2-HYDROXY-2-((8-HYDROXY-7-QUINOLYL)AMINO)- involves its interaction with molecular targets through nucleophilic aromatic substitution. The presence of electron-withdrawing groups facilitates the formation of a Meisenheimer complex, which is a key intermediate in these reactions .
Comparison with Similar Compounds
Similar compounds include other acetophenone derivatives and quinoline-based molecules. For example:
Acetophenone: A simpler structure without the quinoline moiety.
8-Hydroxyquinoline: Lacks the acetophenone component but shares the quinoline structure.
Chloroacetophenone: Similar in having a chlorinated acetophenone but without the quinoline moiety.
Properties
CAS No. |
26866-72-8 |
|---|---|
Molecular Formula |
C17H13ClN2O3 |
Molecular Weight |
328.7 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-2-hydroxy-2-[(8-hydroxyquinolin-7-yl)amino]ethanone |
InChI |
InChI=1S/C17H13ClN2O3/c18-12-5-1-3-11(9-12)15(21)17(23)20-13-7-6-10-4-2-8-19-14(10)16(13)22/h1-9,17,20,22-23H |
InChI Key |
VDQQYEICLSMFHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)C(NC2=C(C3=C(C=CC=N3)C=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




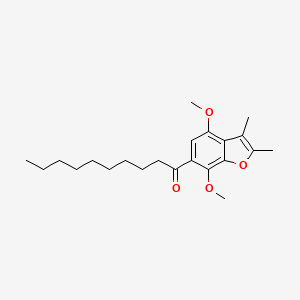
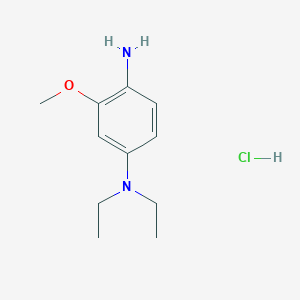

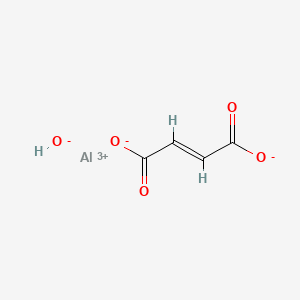
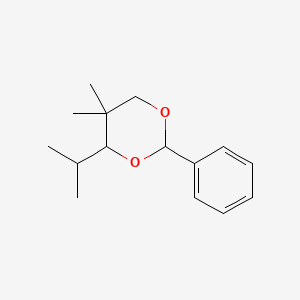

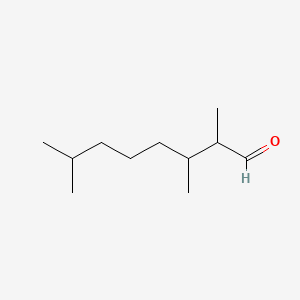

![calcium;[2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]naphthalen-1-yl]methanesulfonate](/img/structure/B13748169.png)
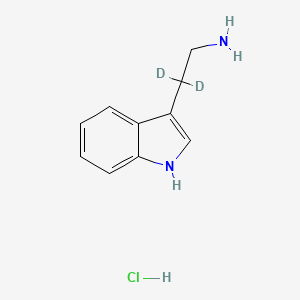
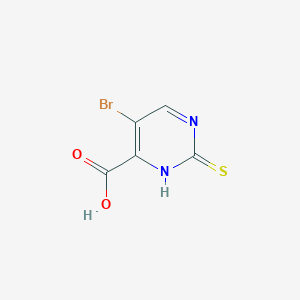
![N-(2-chloro-6-methylphenyl)-2-[2-(diethylamino)ethyl-(2-phenoxyethyl)amino]acetamide](/img/structure/B13748183.png)
